molecular formula C21H24FN7O3 B10771367 2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine

2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine

Cat. No.: B10771367
M. Wt: 441.5 g/mol
InChI Key: INQAREWWDULMAD-UHFFFAOYSA-N
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Description

Triazine compound PC7 is a synthetic organic compound belonging to the class of triazines, which are nitrogen-containing heterocycles Triazines are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of triazine compound PC7 involves several methods, including microwave-assisted synthesis, solid-phase synthesis, metal-based synthesis, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of triazine derivatives with fine-tuned electronic properties. Industrial production methods often involve large-scale synthesis using these techniques to ensure high yield and purity.

Chemical Reactions Analysis

Triazine compound PC7 undergoes various types of chemical reactions, including:

    Oxidation: Triazines can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic aromatic substitution is a common reaction for triazines, where nucleophiles replace leaving groups such as chlorine atoms.

    Coupling: Triazines can undergo coupling reactions with various reagents to form complex structures.

Common reagents used in these reactions include halogenated triazine derivatives, triazine-based organometallics, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Triazine compound PC7 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of triazine compound PC7 involves its interaction with specific molecular targets and pathways. Triazines can act as enzyme inhibitors by binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can lead to the disruption of critical biological processes, such as cell proliferation and signal transduction . The specific molecular targets and pathways involved depend on the structure of the triazine derivative and its intended application.

Comparison with Similar Compounds

Triazine compound PC7 can be compared with other similar compounds, such as:

Triazine compound PC7 is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in various fields.

Properties

Molecular Formula

C21H24FN7O3

Molecular Weight

441.5 g/mol

IUPAC Name

2-[2-[[5-[(4-fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine

InChI

InChI=1S/C21H24FN7O3/c1-32-17-8-4-15(5-9-17)12-28-19(26-11-10-25-18(23)24)27-20(30)29(21(28)31)13-14-2-6-16(22)7-3-14/h2-9H,10-13H2,1H3,(H4,23,24,25)(H,26,27,30)

InChI Key

INQAREWWDULMAD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=NC(=O)N(C2=O)CC3=CC=C(C=C3)F)NCCN=C(N)N

Origin of Product

United States

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